1-(2,6-Dimethoxynaphthalen-1-yl)ethanone
Description
Structural Context and Significance within Naphthalene (B1677914) Derivatives
The structure of 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone, with the acetyl group at the 1-position and methoxy (B1213986) groups at the 2- and 6-positions of the naphthalene core, is of notable significance. The electron-donating nature of the methoxy groups activates the naphthalene ring system towards electrophilic substitution, while also influencing the regioselectivity of such reactions. The placement of the acetyl group at the sterically hindered peri-position (C1), adjacent to a methoxy group at C2, introduces specific conformational constraints that can be exploited in stereoselective synthesis.
The presence of the carbonyl group in the acetyl moiety provides a reactive handle for a plethora of chemical transformations, including but not limited to, oxidation, reduction, condensation, and rearrangement reactions. This functional group, in conjunction with the electron-rich dimethoxy-substituted naphthalene ring, creates a molecule with a rich and varied reactivity profile, making it a valuable subject of study within the broader class of naphthalene derivatives.
Strategic Importance as a Molecular Building Block and Synthetic Precursor
The strategic importance of this compound lies in its utility as a precursor for more complex and often biologically active molecules. Acetylated naphthalene derivatives are key intermediates in the synthesis of a variety of compounds, including pharmaceuticals and functional materials. For instance, related compounds such as 2-acetyl-6-methoxynaphthalene (B28280) are well-known precursors to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
While direct synthetic applications of this compound are not as extensively documented as some of its isomers, its potential as a synthetic intermediate can be inferred from the chemistry of analogous compounds. For example, 2-acetyl-1,4-dimethoxynaphthalene has been utilized as a key intermediate in the synthesis of substituted naphtho[2,3,c]pyran-5,10-diones, which are of interest for their potential biological activities. researchgate.net The unique substitution pattern of this compound offers a distinct starting point for the synthesis of novel analogues of such complex heterocyclic systems.
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 2,6-dimethoxynaphthalene (B181337). calpaclab.com This classic electrophilic aromatic substitution reaction introduces the acetyl group onto the naphthalene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as the choice of solvent and Lewis acid catalyst. For instance, in the acylation of 2-methoxynaphthalene (B124790), the use of carbon disulfide as a solvent tends to favor substitution at the 1-position, while nitrobenzene (B124822) directs the acylation to the 6-position. rsc.orgorgsyn.org Similar principles would apply to the acylation of 2,6-dimethoxynaphthalene, allowing for the selective synthesis of the desired 1-acetyl isomer.
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 86539-77-7 |
| Appearance | Solid (inferred) |
| Purity | ≥95% (as commercially available) calpaclab.com |
Overview of Advanced Chemical and Computational Methodologies for Characterization and Elucidation
The unambiguous characterization of this compound and its reaction products relies on a suite of advanced spectroscopic and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure. In the ¹H NMR spectrum, characteristic signals for the acetyl methyl protons, the methoxy protons, and the aromatic protons on the naphthalene ring would be expected. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 1,2,6-substitution pattern. For comparison, the ¹H NMR spectrum of the related isomer, 2-acetyl-6-methoxynaphthalene, shows a singlet for the acetyl methyl protons at δ 2.65 ppm and a singlet for the methoxy protons at δ 3.92 ppm. orgsyn.org
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. A strong absorption band in the region of 1650-1690 cm⁻¹ would be indicative of the aryl ketone carbonyl stretching vibration.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of 230.26.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. For this compound, DFT could be employed to:
Optimize the ground-state geometry and predict bond lengths and angles.
Calculate the theoretical vibrational frequencies to aid in the interpretation of the experimental IR spectrum.
Predict the ¹H and ¹³C NMR chemical shifts.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic properties.
The combination of these experimental and computational methods provides a comprehensive and detailed understanding of the structure and properties of this compound, which is essential for its effective utilization in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(15)14-12-6-5-11(16-2)8-10(12)4-7-13(14)17-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQPCGQBADQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 1 2,6 Dimethoxynaphthalen 1 Yl Ethanone
Reactions Involving the Ethanone (B97240) Moiety
The ethanone group, consisting of a carbonyl (C=O) function and an adjacent methyl group, is a site of rich chemical activity, participating in condensation, reduction, and nucleophilic addition reactions.
The presence of α-hydrogens on the methyl group of the ethanone moiety makes 1-(2,6-dimethoxynaphthalen-1-yl)ethanone a suitable substrate for base- or acid-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which is widely used for the synthesis of chalcones. scispace.com
In this reaction, the ketone (this compound) is treated with an aromatic aldehyde in the presence of a base (like NaOH or KOH) or an acid catalyst. nih.govrsc.org The base abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). nih.govhkedcity.net These chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. scispace.com
The general scheme for the Claisen-Schmidt condensation is as follows:
General Reaction Scheme for Chalcone Synthesis
(Image is a placeholder for a chemical reaction diagram showing this compound reacting with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone derivative and water.)
The specific chalcone synthesized can be varied by changing the substituted aromatic aldehyde used in the reaction.
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation This table illustrates the versatility of the Claisen-Schmidt reaction with various ketones and aldehydes, a reaction pathway directly applicable to this compound.
| Ketone Reactant | Aldehyde Reactant | Base/Catalyst | Product Type | Reference |
| Acetophenone | Benzaldehyde | NaOH | Chalcone | scispace.com |
| 2-Acetyl-1-methylpyrrole | Aryl-furfural | NaOH | Pyrrole-based Chalcone | nih.gov |
| 2-Hydroxyacetophenone | Substituted Benzaldehydes | NaOH (40%) | 2'-Hydroxychalcone Derivatives | |
| Aryl/Heteroaryl Ketone | Thiazole-carbaldehyde | HCl / Acetic Acid | Thiazole-based Chalcone | nih.gov |
The carbonyl group of the ethanone moiety is susceptible to reduction, typically yielding the corresponding secondary alcohol, 1-(2,6-dimethoxynaphthalen-1-yl)ethanol. This transformation can be achieved using various reducing agents.
Standard laboratory practice involves the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is a common and effective choice for the selective reduction of ketones without affecting the aromatic naphthalene (B1677914) ring.
Furthermore, stereoselective reductions can be achieved using biocatalysis. For instance, studies on the structurally similar compound 1-(6-methoxynaphthalen-2-yl)ethanone have shown that yeast, such as Candida parapsilosis, can reduce the ketone to the corresponding (S)-alcohol with high yield and excellent enantiomeric excess (>99% ee). researchgate.net This approach offers a green chemistry alternative for producing chiral alcohols, which are valuable intermediates in synthesis.
Table 2: Reduction of Naphthyl Ethanone Derivatives
| Substrate | Reducing Agent/Biocatalyst | Product | Key Outcome | Reference |
| This compound | Sodium Borohydride (NaBH₄) | 1-(2,6-Dimethoxynaphthalen-1-yl)ethanol | Standard reduction to secondary alcohol | General Knowledge |
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Candida parapsilosis ATCC 7330 | (S)-1-(6-Methoxynaphthalen-2-yl)ethanol | High yield (92.3%) and high enantioselectivity (>99% eeS) | researchgate.net |
The electrophilic nature of the carbonyl carbon in this compound allows it to undergo nucleophilic addition reactions with a variety of carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This class of reactions is fundamental for forming new carbon-carbon bonds.
The reaction involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. This provides a reliable route to synthesize a range of 1-substituted-1-(2,6-dimethoxynaphthalen-1-yl)ethanols.
While specific studies on this compound are not detailed in the provided sources, the reaction is a canonical transformation for ketones. rsc.orgresearchgate.net
General Reaction Scheme for Nucleophilic Addition
(Image is a placeholder for a chemical reaction diagram showing this compound reacting with a Grignard reagent (R-MgX) followed by an acid workup (H₃O⁺) to form a tertiary alcohol.)
Reactions on the Naphthalene Ring System
The naphthalene core of the molecule is an aromatic system that can undergo reactions typical of arenes, most notably electrophilic aromatic substitution. The position of these substitutions is strongly influenced by the existing substituents.
Electrophilic aromatic substitution (EAS) is a cornerstone reaction for functionalizing aromatic rings. libretexts.orgnih.gov The regiochemical outcome of EAS on this compound is governed by the directing effects of the two methoxy (B1213986) groups (-OCH₃) and the acetyl group (-COCH₃).
Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. youtube.com This increases the electron density of the ring, making it more susceptible to electrophilic attack. They are ortho, para-directors.
Acetyl Group (-COCH₃): This is a deactivating group because the carbonyl group is electron-withdrawing through both induction and resonance. lkouniv.ac.in It pulls electron density out of the ring, making it less reactive towards electrophiles. It is a meta-director.
In the this compound system, the powerful activating and directing effects of the two methoxy groups dominate the deactivating effect of the acetyl group. scielo.org.mx The acetyl group at position 1 and the methoxy group at position 2 will sterically hinder attack at some positions. The methoxy group at C-6 strongly activates the C-5 and C-7 positions (ortho and para respectively, relative to the C-6 position in that ring). The methoxy group at C-2 activates the C-3 position (ortho).
Considering the combined electronic and steric influences, electrophilic attack is most likely to occur at the positions most activated by the methoxy groups and least sterically hindered. The C-5 position is highly activated by the C-6 methoxy group and is often a favored site for substitution on 2,6-disubstituted naphthalenes.
Table 3: Directing Effects of Substituents on the Naphthalene Ring
| Substituent | Position | Electronic Effect | Type | Directing Influence |
| -COCH₃ | 1 | Electron-withdrawing | Deactivating | meta (to C-3, C-8) |
| -OCH₃ | 2 | Electron-donating (Resonance) | Activating | ortho, para (to C-3, C-7) |
| -OCH₃ | 6 | Electron-donating (Resonance) | Activating | ortho, para (to C-5, C-7) |
Predicted Reactivity Hotspots: Based on an analysis of these effects, the most probable sites for electrophilic substitution are the C-5 and C-3 positions, with C-5 often being kinetically and thermodynamically favored.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua While this compound itself is not a direct substrate for cross-coupling, it can be readily converted into a suitable precursor.
The first step would be to introduce a leaving group, such as a halogen (Br, I) or a triflate (-OTf), onto the naphthalene ring via an electrophilic aromatic substitution reaction as described above. For example, electrophilic bromination would likely install a bromine atom at the C-5 position. This functionalized naphthalene can then participate in a variety of cross-coupling reactions. researchgate.net
Table 4: General Applicability of Cross-Coupling Reactions to Functionalized Naphthalenes
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ + Base | C-C (sp²-sp², sp²-sp³) | nih.gov |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (sp²-sp²) | dntb.gov.ua |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (sp²-sp) | dntb.gov.ua |
| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C | dntb.gov.ua |
| Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand + Base | C-N | General Knowledge |
These reactions demonstrate the potential to significantly elaborate the structure of this compound, allowing for the introduction of a wide array of alkyl, alkenyl, alkynyl, aryl, and amino functionalities onto the naphthalene core. nih.gov
Reactivity of the Methoxy Substituents
The presence of two methoxy groups on the naphthalene ring at positions 2 and 6 offers sites for specific chemical modifications. These electron-donating groups activate the aromatic system, but also present opportunities for reactions such as ether cleavage.
The cleavage of aryl methyl ethers to form hydroxyl groups (phenols) is a significant transformation in organic synthesis, often employed to deprotect hydroxyl moieties or to create intermediates for further functionalization. chemsynthesis.com A variety of reagents are known to effect O-demethylation, with the choice of reagent often depending on the substrate's sensitivity to harsh conditions. Common methods involve strong protic acids (like HBr), Lewis acids (such as BBr₃, AlCl₃), or nucleophilic reagents like thiolates. chemsynthesis.comresearchgate.net
For this compound, the two methoxy groups are in electronically distinct environments, which would likely lead to regioselective demethylation. The methoxy group at the C2 position is ortho to the C1 acetyl group, while the C6 methoxy group is in a para-like position on the other ring.
The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its influence on O-demethylation is more complex. It has been postulated in related poly-methoxy carbonyl compounds that demethylation may occur preferentially at a methoxy group where the resulting hydroxyl group can form a hydrogen bond with the adjacent carbonyl. chemsynthesis.com In the case of this compound, the C2-methoxy group is sterically hindered by the peri-acetyl group at C1. This steric hindrance could influence the approach of demethylating reagents. Conversely, electronic effects and potential chelation with Lewis acidic reagents could favor cleavage at this position.
The relative reactivity of the C2 versus C6 methoxy group would depend heavily on the reaction conditions and the mechanism of the demethylating agent used.
Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent Class | Examples | Typical Conditions |
|---|---|---|
| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures. |
| Protic Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Often used in acetic acid or neat, typically with heating. |
| Nucleophiles | Sodium ethanethiolate (NaSEt), Lithium iodide (LiI) | Polar aprotic solvents (e.g., DMF, NMP), high temperatures. |
This table presents general classes of reagents and conditions applicable to aryl methyl ether cleavage and does not represent specific experimental results for this compound.
The resulting products, 1-(2-hydroxy-6-methoxynaphthalen-1-yl)ethanone, 1-(6-hydroxy-2-methoxynaphthalen-1-yl)ethanone, or the dihydroxy derivative 1-(2,6-dihydroxynaphthalen-1-yl)ethanone, are valuable synthetic intermediates.
Cascade and Domino Reactions Incorporating the Compound
Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. rsc.org These processes are highly efficient in terms of atom economy, step count, and waste reduction.
A search of the scientific literature did not yield specific examples of cascade or domino reactions that explicitly incorporate this compound as a starting material. However, the compound possesses the necessary functional handles to participate in such reaction sequences.
The acetyl group, in particular, is a versatile functional group for initiating cascade sequences. For example, the acetyl group of the isomeric 2-acetyl-6-methoxynaphthalene (B28280) is known to undergo condensation reactions to form enones, which are key steps in the synthesis of the drug Nabumetone. researchgate.net A similar condensation of this compound could, in principle, trigger subsequent intramolecular reactions.
Potential cascade pathways could involve:
Initial Aldol or Knoevenagel Condensation: The acetyl group could react with an aldehyde or another carbonyl compound, followed by an intramolecular cyclization or rearrangement.
Michael Addition-Initiated Cyclizations: Formation of an α,β-unsaturated ketone from the acetyl group could be followed by an intramolecular Michael addition from an activated position on the naphthalene ring or a tethered nucleophile.
The highly substituted and electronically rich naphthalene core could participate as a nucleophile in intramolecular cyclization steps, potentially leading to complex polycyclic aromatic structures. While these possibilities are chemically plausible, they remain speculative in the absence of direct experimental evidence for this compound. The development of such reactions would represent a novel application for this specific naphthalene derivative.
Advanced Spectroscopic Characterization and Structural Analysis of 1 2,6 Dimethoxynaphthalen 1 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis
The ¹H NMR spectrum of 1-(2,6-dimethoxynaphthalen-1-yl)ethanone provides a wealth of information regarding the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the naphthalene (B1677914) ring system.
The protons on the naphthalene ring are expected to appear as a series of doublets and triplets, characteristic of a substituted naphthalene system. The chemical shifts are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetyl group. Protons ortho and para to the methoxy groups will be shielded and appear at higher fields (lower ppm values), while the proton peri to the acetyl group will be significantly deshielded and shifted downfield.
The acetyl protons (CH₃) will present as a sharp singlet, typically in the range of δ 2.5-2.7 ppm, a characteristic region for methyl ketones. The two methoxy groups (-OCH₃) will also appear as singlets, likely at slightly different chemical shifts due to their distinct electronic environments, typically between δ 3.9 and 4.1 ppm.
Spin-spin coupling between adjacent protons on the naphthalene ring provides crucial connectivity information. The coupling constants (J), measured in Hertz (Hz), are indicative of the dihedral angle between the coupled protons. Ortho-coupling constants are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz), and para-coupling is often negligible. Analysis of these coupling patterns allows for the unambiguous assignment of each aromatic proton.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20-7.30 | d | J = 8.5-9.0 |
| H-4 | 7.80-7.90 | d | J = 8.5-9.0 |
| H-5 | 7.35-7.45 | d | J = 2.0-2.5 |
| H-7 | 7.10-7.20 | dd | J = 9.0, 2.5 |
| H-8 | 7.95-8.05 | d | J = 9.0 |
| OCH₃ (C2) | 3.90-4.00 | s | - |
| OCH₃ (C6) | 3.95-4.05 | s | - |
| COCH₃ | 2.60-2.70 | s | - |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon of the acetyl group is highly deshielded and will appear at a very low field, typically in the range of δ 198-205 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups (C-2 and C-6) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The quaternary carbons of the naphthalene ring will generally show weaker signals compared to the protonated carbons.
The methyl carbon of the acetyl group will appear at a high field (δ 25-35 ppm), while the methoxy carbons will resonate around δ 55-60 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 199.0-202.0 |
| C-1 | 125.0-128.0 |
| C-2 | 157.0-160.0 |
| C-3 | 105.0-108.0 |
| C-4 | 130.0-133.0 |
| C-4a | 124.0-127.0 |
| C-5 | 118.0-121.0 |
| C-6 | 155.0-158.0 |
| C-7 | 106.0-109.0 |
| C-8 | 128.0-131.0 |
| C-8a | 135.0-138.0 |
| OCH₃ (C2) | 55.0-57.0 |
| OCH₃ (C6) | 55.5-57.5 |
| COCH₃ | 30.0-33.0 |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in establishing the complete connectivity of a molecule. nih.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. youtube.com This is invaluable for tracing the connectivity of the protons on the naphthalene ring and confirming their assignments.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). Each cross-peak links a proton signal to its corresponding carbon signal, allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. nih.gov HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the acetyl protons to the carbonyl carbon and to C-1 of the naphthalene ring would confirm the position of the acetyl group. Similarly, correlations from the methoxy protons to C-2 and C-6 would confirm their positions.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. These techniques are highly sensitive to the functional groups present in a molecule and can serve as a molecular fingerprint for identification.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. d-nb.info The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
For this compound, several characteristic absorption bands are expected:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the ketone. Conjugation with the aromatic naphthalene ring typically lowers the frequency compared to a simple aliphatic ketone.
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹, arising from the C-H stretching vibrations of the naphthalene ring.
Aliphatic C-H Stretch: Bands corresponding to the C-H stretching vibrations of the methyl groups (acetyl and methoxy) are expected in the region of 2850-3000 cm⁻¹.
Aromatic C=C Stretch: Several medium to strong bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic naphthalene ring.
C-O Stretch: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages (C-O-C) of the methoxy groups are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Table 3: Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ketone) | 1670-1690 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1200-1275 (asym), 1020-1075 (sym) | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprints
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. horiba.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, certain vibrations may be strong in Raman and weak in FTIR, and vice versa.
In the Raman spectrum of this compound:
The aromatic C=C stretching vibrations are typically strong and well-defined, providing a characteristic fingerprint of the naphthalene ring system.
The C=O stretching vibration will also be present, although its intensity can vary.
The symmetric vibrations of non-polar bonds, which are often weak in FTIR, can be strong in Raman. This can be particularly useful for observing the symmetric breathing modes of the aromatic ring.
The aliphatic C-H stretching and bending vibrations will also be visible.
Together, the FTIR and Raman spectra provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and providing a unique spectral fingerprint for its identification. A study on the related compound 4-(6-methoxynaphthalen-2-yl) butan-2-one showed characteristic FT-IR and FT-Raman bands for the methoxynaphthalene moiety which can be used for comparative analysis. researchgate.net
Electronic Spectroscopy
Specific experimental data regarding the ultraviolet-visible (UV-Vis) absorption maxima and the corresponding electronic transitions for this compound could not be located in the reviewed literature. While naphthalene derivatives are known to exhibit π→π* transitions, and the presence of the acetyl group would introduce n→π* transitions, no published spectra or data tables are available for this specific compound.
X-ray Diffraction Analysis
There is no evidence of a solved single-crystal X-ray diffraction structure for this compound in the searched crystallographic databases (such as the Cambridge Crystallographic Data Centre - CCDC). Consequently, information regarding its crystal system, space group, unit cell dimensions, and the definitive solid-state conformation of the molecule is not available.
As a direct consequence of the absence of a crystal structure, a detailed analysis of the intermolecular interactions for this compound cannot be provided. The specific patterns of hydrogen bonding, C-H···O interactions, or potential π-π stacking that govern the molecular packing in the solid state remain undetermined.
Without crystallographic data, a quantitative analysis of the molecular geometry is not possible. Therefore, specific values for key dihedral angles, such as the one between the acetyl group and the naphthalene ring, cannot be reported. An analysis of the planarity of the naphthalene ring system in the solid state is also not available.
Role As a Precursor and Building Block in Advanced Organic Synthesis
Design and Synthesis of Naphthalene-Fused Heterocycles
Naphthalene-fused heterocycles are a significant class of compounds in medicinal chemistry and materials science. However, the role of 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone as a direct precursor for these structures is not documented in available literature.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) hydrate (B1144303) or its derivatives. Theoretically, This compound could be converted into a chalcone (B49325) (an α,β-unsaturated ketone) through a Claisen-Schmidt condensation with an appropriate aldehyde. This chalcone could then, in principle, be cyclized with hydrazine to form a pyrazole (B372694) derivative bearing the 2,6-dimethoxynaphthalene (B181337) moiety. However, no specific studies or established protocols demonstrating this pathway for this particular compound have been found. General methods for pyrazole synthesis from various ethanone-containing skeletons are known, but direct application or investigation using This compound is not reported.
The synthesis of chromenones and other oxygen-containing heterocycles can proceed through various pathways, such as the Baker-Venkataraman rearrangement or reactions involving phenols and β-ketoesters. While the naphthalene (B1677914) core of the subject compound is oxygenated, it exists as methoxy (B1213986) ethers rather than free hydroxyl groups, which are typically required for many standard chromenone syntheses. No literature could be found that describes the use of This compound as a starting material for the construction of chromenone or other oxygen heterocycles.
Scaffold for Polyketide Analogs and Complex Aromatic Systems
Polyketides are a large class of natural products built from the repeated condensation of acetyl-CoA and malonyl-CoA units. Synthetic chemists often use biomimetic strategies to create polyketide analogs. While the acetyl group on This compound could theoretically serve as a starter unit or a building block in a larger synthetic scheme, there is no published evidence of its use as a scaffold for creating polyketide analogs or other complex aromatic systems.
Development of New Synthetic Methodologies Utilizing the Ethanone (B97240) Functional Group
The ethanone (acetyl) functional group is one of the most versatile in organic chemistry, participating in a wide range of reactions such as aldol (B89426) condensations, enolate alkylations, and various coupling reactions. These reactions are fundamental to the development of new synthetic methodologies. However, a search of the chemical literature did not reveal any new synthetic methods that have been specifically developed using the reactivity of the ethanone group on This compound . Its reactivity is presumed to be similar to other aryl ketones, but no unique methodologies have been reported.
Contributions to Libraries of Diverse Chemical Structures
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for drug discovery, involving the creation of large libraries of structurally diverse small molecules. A versatile building block is essential for the success of such endeavors. While This compound possesses a unique substitution pattern and functional groups that could potentially contribute to structural diversity in a chemical library, there are no reports of its inclusion or use in the generation of any such libraries.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone?
The compound can be synthesized via Friedel-Crafts acylation using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). A reflux setup with glacial acetic acid as a solvent is typical, followed by purification via recrystallization or column chromatography . Key considerations include:
- Reagent stoichiometry : Excess acetylating agent to ensure complete substitution.
- Temperature control : Maintain reflux conditions (100–120°C) to avoid side reactions.
- Work-up : Neutralize residual acid with aqueous sodium bicarbonate and extract with dichloromethane.
Q. How can structural characterization be performed for this compound?
A multi-technique approach is essential:
Q. What physicochemical properties are critical for solubility and reactivity studies?
Key properties include:
Q. How can purity be assessed post-synthesis?
- HPLC/GC-MS : Use a C18 column with UV detection (λ = 254 nm) and compare retention times with standards .
- Elemental analysis : Validate %C, %H, and %O against theoretical values (±0.3% tolerance).
Advanced Research Questions
Q. What are the challenges in resolving contradictory spectral data for this compound?
Discrepancies in NMR or IR spectra may arise from:
Q. How can reaction mechanisms for methoxy group substitution be elucidated?
- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediate formation.
- Isotopic labeling : Use deuterated acetic acid to trace acetyl group incorporation .
- Computational modeling : Simulate transition states using Gaussian or ORCA software to identify rate-determining steps .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) for efficiency.
- Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
Q. How can biological activity be evaluated for derivatives of this compound?
- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293) to assess safety thresholds.
Q. What computational tools predict spectroscopic behavior or reactivity?
Q. How are solvent effects on crystallization studied?
- Polymorph screening : Test solvents like ethanol, acetonitrile, and THF under varying temperatures.
- Hirshfeld surface analysis : Maps intermolecular interactions in different crystal forms .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational logP values?
Q. Why might X-ray and NMR data suggest different conformations?
- Dynamic effects : NMR captures time-averaged structures, while X-ray provides static snapshots.
- Crystal lattice constraints : Packing forces may distort bond angles vs. solution-state structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
